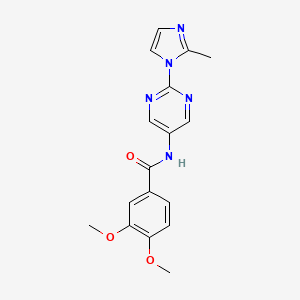

![molecular formula C18H15N3O5 B2374947 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide CAS No. 851094-49-0](/img/structure/B2374947.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

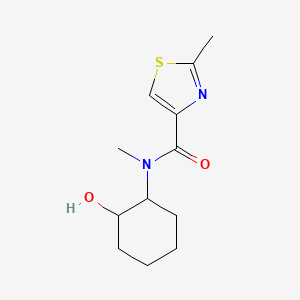

The compound “N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a benzodioxin ring, an oxadiazole ring, and a methoxybenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzodioxin and oxadiazole rings are likely to be planar, while the methoxybenzamide group could adopt different conformations depending on the specific conditions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the functional groups. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles, while the methoxybenzamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in the molecule. For example, the presence of the methoxy group might increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Antibacterial Agent

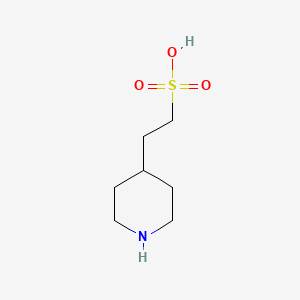

This compound has been found to have antibacterial potential, particularly in inhibiting biofilms of Escherichia coli and Bacillus subtilis . The antibacterial activity is attributed to the combination of sulfonamide and benzodioxane fragments in the compound’s structure .

Hemolytic Activity

The compound has been studied for its hemolytic activity. Most of the new molecules are mildly cytotoxic, which suggests they might be used as safe antibacterial agents .

Anti-inflammatory Properties

Nonlinear Optical Material

The compound has been suggested as a potential nonlinear optical (NLO) material for frequency generator, optical limiters, and optical switching applications .

Antifungal Agent

Sulfonamides, which are part of this compound’s structure, are known to have antifungal properties .

Anti-protozoal Agent

Sulfonamides are also known to have anti-protozoal properties .

HIV Protease Inhibitors

Sulfa medicines, which include sulfonamides, have been reported as potent HIV protease inhibitors .

Anti-cancer Agents

Sulfa medicines have also been reported as anti-cancer agents .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

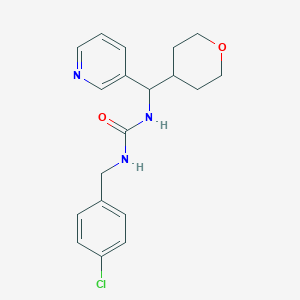

Similar compounds have been reported to exhibit inhibition properties againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activities, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Their inhibition can lead to an increase in acetylcholine levels, affecting neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Their inhibition can lead to a decrease in the production of leukotrienes, thereby reducing inflammation .

Pharmacokinetics

It’s known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of cholinesterases can lead to an increase in acetylcholine levels, potentially affecting neural signal transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The inhibition of lipoxygenase enzymes can lead to a decrease in the production of leukotrienes, potentially reducing inflammation .

Propiedades

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)16(22)19-18-21-20-17(26-18)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSRPZFFIFYLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)